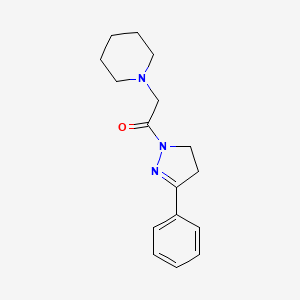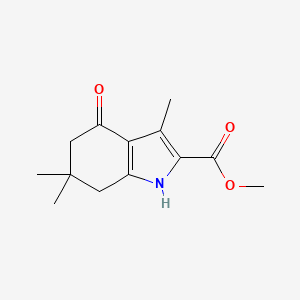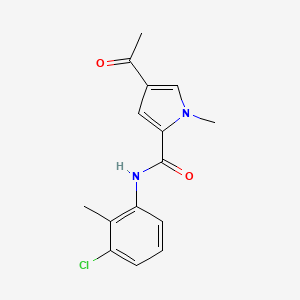
2,4,5-trimethyl-N-propylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-propylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N-propylfuran-3-carboxamide is not fully understood. It has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. It may also enhance the activity of certain enzymes that are involved in the synthesis of neurotransmitters.
Biochemical and physiological effects:
Studies have shown that 2,4,5-trimethyl-N-propylfuran-3-carboxamide has antioxidant and anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,5-trimethyl-N-propylfuran-3-carboxamide in lab experiments is its potential neuroprotective effects. It has been found to protect against oxidative stress and inflammation, which are common contributors to neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound exerts its effects.
Orientations Futures
There are several future directions for the study of 2,4,5-trimethyl-N-propylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to fully understand its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, 2,4,5-trimethyl-N-propylfuran-3-carboxamide is a chemical compound that has potential applications in various fields. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Méthodes De Synthèse
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylfuran with propionyl chloride in the presence of a catalyst. Another method involves the reaction of 2,4,5-trimethylfuran with propionic anhydride in the presence of a base. The yield and purity of the compound depend on the method used.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-6-12-11(13)10-7(2)8(3)14-9(10)4/h5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUSIRUFQACBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(OC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-propylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

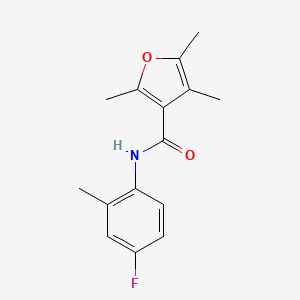
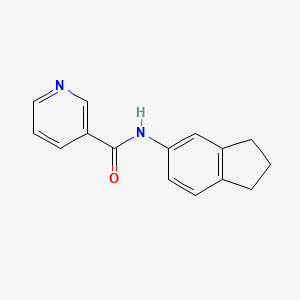

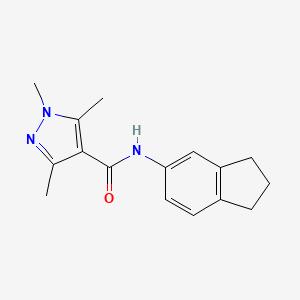
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
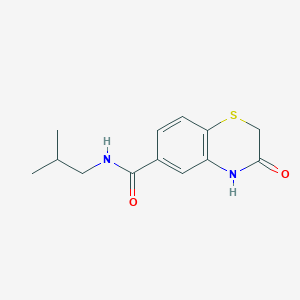
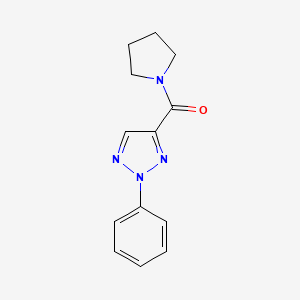
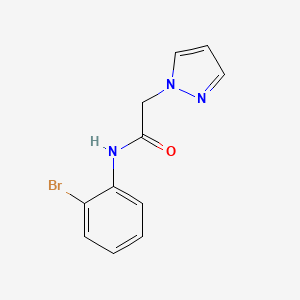
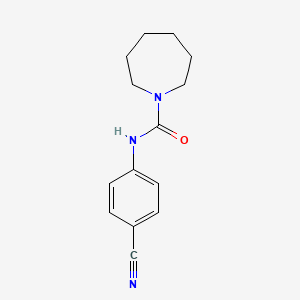
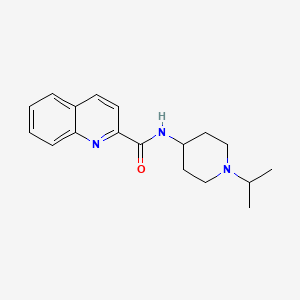
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
